Product packaging for Cbz-DL-Phe-DL-Val-DL-Arg-pNA.HCl(Cat. No.:)

Cbz-DL-Phe-DL-Val-DL-Arg-pNA.HCl

Cat. No.: B12279326
M. Wt: 711.2 g/mol
InChI Key: ITJGHXZFWVYPKW-UHFFFAOYSA-N
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Description

Contextualization of Cbz-DL-Phe-DL-Val-DL-Arg-pNA.HCl as a Synthetic Probe for Proteolytic Activity

This compound is a synthetic peptide substrate specifically designed to be recognized and cleaved by certain proteases. Its structure consists of a peptide sequence (DL-Phe-DL-Val-DL-Arg) that mimics a protease recognition site, a chromogenic group (p-nitroanilide, pNA), and a protective group (carbobenzoxy, Cbz).

The principle behind its use is straightforward: in its intact form, the substrate is colorless. However, when a target protease cleaves the amide bond between the arginine (Arg) residue and the p-nitroanilide group, it releases free p-nitroaniline (pNA). This released pNA has a distinct yellow color that can be quantified spectrophotometrically, typically at a wavelength of 405-410 nm. sigmaaldrich.com The rate of color development is directly proportional to the enzymatic activity of the protease.

This method provides a continuous and sensitive assay for measuring the kinetics of protease activity. It is a general method that can be adapted for various applications, including detecting protease activities on gels after electrophoresis. nih.gov

Historical Development and Significance of p-Nitroanilide-Based Substrates in Enzymology

The use of p-nitroanilides as substrates for proteolytic enzymes was a significant advancement in enzymology. nih.gov Before the development of these chromogenic substrates, protease activity was often measured using more cumbersome methods, such as monitoring the change in pH or viscosity, or by quantifying the release of amino acids or small peptides through chromatographic techniques.

The introduction of p-nitroanilide-based substrates in the mid-20th century revolutionized protease assays by providing a simple, direct, and continuous colorimetric method. sigmaaldrich.com This innovation allowed researchers to easily study enzyme kinetics, determine substrate specificity, and screen for protease inhibitors. The general applicability of attaching p-nitroaniline to various amino acids or peptide sequences enabled the synthesis of a wide range of substrates tailored to different proteases.

The significance of p-nitroanilide substrates extends beyond basic research. They have been instrumental in the development of diagnostic assays and have been used in various industrial applications where monitoring protease activity is crucial. The ability to generate a quantifiable color change upon enzymatic action remains a cornerstone of modern enzyme assays. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H43ClN8O7 B12279326 Cbz-DL-Phe-DL-Val-DL-Arg-pNA.HCl

Properties

IUPAC Name

benzyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42N8O7.ClH/c1-22(2)29(32(45)39-27(14-9-19-37-33(35)36)30(43)38-25-15-17-26(18-16-25)42(47)48)41-31(44)28(20-23-10-5-3-6-11-23)40-34(46)49-21-24-12-7-4-8-13-24;/h3-8,10-13,15-18,22,27-29H,9,14,19-21H2,1-2H3,(H,38,43)(H,39,45)(H,40,46)(H,41,44)(H4,35,36,37);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJGHXZFWVYPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H43ClN8O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

711.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Structural Derivatization of Cbz Dl Phe Dl Val Dl Arg Pna.hcl and Analogs

Chemical Synthesis of Cbz-DL-Phe-DL-Val-DL-Arg-pNA.HCl

The chemical synthesis of this compound, a chromogenic substrate, involves a multi-step process that relies on established peptide synthesis techniques. This process requires careful selection of protecting groups and coupling reagents to ensure the successful formation of the desired peptide sequence and the incorporation of the p-nitroanilide (pNA) group.

Peptide Coupling Techniques and Protecting Group Strategies

The foundation of synthesizing this compound lies in the stepwise formation of peptide bonds between the constituent amino acids. This is achieved through peptide coupling, a reaction that joins the carboxyl group of one amino acid with the amino group of another. jpt.com To prevent unwanted side reactions and polymerization, the reactive functional groups of the amino acids must be temporarily masked with protecting groups. nih.govspringernature.com

A common strategy in peptide synthesis is the use of the Carboxybenzyl (Cbz) group for the protection of the N-terminal amino group. organic-chemistry.org The side chains of the amino acids, particularly the guanidino group of arginine, also require protection to avoid interference during the coupling steps. creative-peptides.com

The process typically involves activating the carboxyl group of the C-terminal amino acid to facilitate nucleophilic attack by the amino group of the next amino acid in the sequence. jpt.combachem.com Various coupling reagents can be employed for this activation, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. bachem.com The synthesis can be performed in solution or on a solid phase, with solid-phase peptide synthesis (SPPS) offering advantages in terms of purification and automation. nih.govbiosynth.com

Common Protecting Groups in Peptide Synthesis creative-peptides.combiosynth.com

Functional GroupProtecting GroupAbbreviation
α-Amino GroupCarboxybenzylCbz
α-Amino Group9-FluorenylmethyloxycarbonylFmoc
α-Amino Grouptert-ButoxycarbonylBoc
Arginine Side ChainTosylTos
Arginine Side Chain2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylPbf

Incorporation of the p-Nitroanilide Moiety

A crucial step in the synthesis of this chromogenic substrate is the attachment of the p-nitroanilide (pNA) moiety to the C-terminus of the peptide chain. nih.gov The low nucleophilicity of the amino group in p-nitroaniline makes this a challenging step. nih.govmaastrichtuniversity.nl

Several methods have been developed to overcome this challenge. One approach involves the use of highly reactive acylating agents, such as acid chlorides, though this can risk racemization. maastrichtuniversity.nl Another strategy employs condensing agents like phosphorus oxychloride, which has been shown to be effective in synthesizing amino acid p-nitroanilides in good yields. nih.govmaastrichtuniversity.nl

More advanced techniques include the use of solid-phase synthesis where an aryl hydrazine (B178648) resin is utilized. researchgate.netdongguk.edu In this method, the peptide is assembled on the resin, and subsequent mild oxidation generates a highly reactive acyl diazene (B1210634) intermediate that readily reacts with the weakly nucleophilic p-nitroaniline. researchgate.net Alternatively, a precursor to p-nitroaniline, such as 5-amino-2-nitrobenzoic acid, can be used, which offers better solubility and reactivity during solid-phase synthesis. nih.gov

Strategic Modifications for Structure-Activity Relationship Studies

To understand the interaction between a substrate and an enzyme, researchers often synthesize a series of analogs of the parent compound. These modifications can provide insights into the structural requirements for enzyme recognition and catalysis.

N-Terminal Protecting Group Variations (e.g., Benzoyl, Acetyl)

Varying the N-terminal protecting group of the peptide substrate can influence its interaction with the target enzyme. While the Cbz group is common, other groups like Benzoyl (Bz) or Acetyl (Ac) can be introduced. nih.govacs.org These modifications can alter the hydrophobicity and steric bulk at the N-terminus, potentially affecting the substrate's binding affinity and the kinetics of its cleavage. For instance, the synthesis of analogs with different N-terminal acyl groups can help to probe the enzyme's active site and optimize the substrate for specific applications. karger.comacs.orgnih.gov

Amino Acid Sequence Alterations and Substitutions (Phe, Val, Arg residues)

Systematic substitution of the amino acids within the peptide sequence is a powerful tool for structure-activity relationship (SAR) studies. karger.com By replacing each amino acid (Phenylalanine, Valine, Arginine) one at a time with other amino acids (e.g., Alanine, Glycine, or analogs with different side chains), it is possible to determine the contribution of each residue to enzyme recognition and specificity. nih.gov For example, replacing a key residue might significantly decrease the rate of hydrolysis, indicating its importance for binding to the enzyme's active site. karger.commaastrichtuniversity.nl These studies are crucial for designing more selective and efficient substrates for specific proteases. karger.com

Stereochemical Modifications and Their Impact on Enzyme Recognition (DL vs. L-Amino Acids)

The stereochemistry of the amino acids in a peptide substrate plays a critical role in its recognition by enzymes, which are themselves chiral molecules. While naturally occurring proteins are composed of L-amino acids, synthetic substrates can incorporate D-amino acids or a mixture of DL-amino acids. The use of DL-amino acids, as in the parent compound, can provide information about the stereochemical preferences of the target enzyme. karger.com Comparing the enzymatic cleavage of a substrate containing all L-amino acids with its DL-diastereomer can reveal the degree of stereoselectivity of the enzyme. researchgate.net For some proteases, the presence of a D-amino acid at a specific position can enhance resistance to non-target proteases or even improve binding to the intended enzyme. karger.com

Enzymatic Hydrolysis and Protease Specificity Characterization

Substrate Specificity Profiling of Cbz-DL-Phe-DL-Val-DL-Arg-pNA.HCl

The tripeptide sequence of this compound makes it a substrate for a range of proteases, particularly those that recognize and cleave after an arginine residue. The presence of phenylalanine and valine residues at the P3 and P2 positions, respectively, also influences the substrate's interaction with the active site of various enzymes, contributing to its specificity profile.

Interactions with Serine Proteases

This compound is a well-established substrate for several serine proteases, a class of enzymes characterized by a serine residue in their active site that is crucial for catalysis.

Trypsin, a serine protease found in the digestive system, is known to cleave peptide chains mainly at the carboxyl side of the amino acids lysine (B10760008) or arginine. This compound, with its C-terminal arginine, is an effective substrate for trypsin and enzymes with similar specificity. The hydrolysis of this substrate by trypsin releases p-nitroaniline, which can be measured spectrophotometrically to determine enzyme activity. Studies have shown that trypsin readily hydrolyzes this substrate. nih.gov

Porcine pancreas trypsin, for instance, demonstrates significant hydrolytic activity towards similar chromogenic substrates like benzoyl-DL-arginine-p-nitroanilide (BAPNA). mdpi.com The specificity of trypsin is such that it can efficiently hydrolyze substrates with arginine at the P1 position.

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
TrypsinZ-GPA-βNA0.0331.133,333
TrypsinZ-Arg-βNA0.8319.323,253

Z-GPA-βNA and Z-Arg-βNA are similar β-naphthylamide substrates used to characterize trypsin activity. This data provides a comparative basis for understanding the interaction of trypsin with arginine-containing substrates.

Thrombin, a key enzyme in the blood coagulation cascade, is another serine protease that exhibits specificity for arginine-containing substrates. Research indicates that thrombin can hydrolyze this compound, although its sensitivity to this substrate may be less pronounced compared to other more specific thrombin substrates. nih.gov The presence of a phenylalanine residue at the P9 position of a substrate has been shown to be essential for the normal action of thrombin, highlighting the importance of amino acids upstream of the cleavage site for optimal enzyme-substrate interaction. nih.govnih.gov

While this compound is sensitive to thrombin, other substrates have been developed that show substantially greater sensitivity. nih.gov

The trypsin family of serine proteases encompasses a variety of enzymes with similar structural folds and catalytic mechanisms. nih.gov Besides trypsin and thrombin, other proteases in this family can also hydrolyze this compound. For instance, plasmin, a serine protease involved in fibrinolysis, has been shown to hydrolyze this substrate to varying degrees. nih.gov However, the substrate is reported to be insensitive to Factor Xa, another serine protease in the coagulation cascade. nih.gov

Activity with Cysteine Proteases (e.g., Papain)

Cysteine proteases, such as papain, utilize a cysteine residue in their active site for catalysis. Papain, a plant-derived cysteine protease, is known to have broad substrate specificity. nih.gov While papain can hydrolyze various peptide bonds, its activity towards this compound is generally lower compared to its activity with more preferred substrates. For example, the rate of hydrolysis of a similar substrate, Nα-benzyloxycarbonyl-p-guanidino-L-phenylalanine β-naphthylamide, by papain was found to be slower than that of Nα-benzyloxycarbonyl-L-arginine β-naphthylamide. nih.gov This suggests that while papain can cleave after arginine, the specific residues at the P2 and P3 positions in this compound may not be optimal for its activity.

Assessment with Other Protease Classes (e.g., Metalloproteases, Oligopeptidases)

Information regarding the hydrolysis of this compound by other protease classes like metalloproteases and oligopeptidases is less documented in readily available literature. Metalloproteases utilize a metal ion, typically zinc, in their active site for catalysis and often exhibit different substrate specificities compared to serine and cysteine proteases. Oligopeptidases are enzymes that cleave small peptides. Without specific studies on the interaction of this compound with these enzyme classes, it is difficult to definitively state its susceptibility to hydrolysis by them. However, given the substrate's design to be specific for trypsin-like serine proteases, it is likely to be a poor substrate for most metalloproteases and oligopeptidases.

Kinetic Analysis of this compound Hydrolysis

The hydrolysis of this compound by proteases like trypsin follows Michaelis-Menten kinetics. This model describes the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (V_max), and the Michaelis-Menten constant (K_m). It is important to note that proteases are stereospecific, and trypsin specifically acts on the L-isomers of amino acids. Since the substrate is a DL-racemic mixture, only the L-enantiomer of each amino acid residue in the Cbz-L-Phe-L-Val-L-Arg-pNA sequence is recognized and cleaved by the enzyme. This effectively means that the concentration of the active substrate is half of the total substrate concentration.

The Michaelis-Menten constant, K_m, is a measure of the affinity of an enzyme for its substrate. A lower K_m value indicates a higher affinity. For the hydrolysis of chromogenic substrates by trypsin, K_m values can be determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation or its linearized forms, such as the Lineweaver-Burk plot. chromogenicsubstrates.com

The maximum reaction rate, V_max, represents the rate of reaction when the enzyme is fully saturated with the substrate. It is directly proportional to the enzyme concentration. The catalytic constant, k_cat (also known as the turnover number), is calculated from V_max and the enzyme concentration ([E]) using the equation k_cat = V_max / [E]. This constant represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

Studies on synthetic chromogenic arginine substrates have shown that extending the peptide chain from a dipeptide to a tripeptide does not have a large influence on the kinetic parameters for trypsin. nih.gov However, the specific amino acid sequence is crucial. The substrate N-benzyloxycarbonyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide hydrochloride was found to be cleaved by trypsin much more readily than other substrates like Nα-benzyloxycarbonyl-L-arginine-p-nitroanilide hydrochloride (L-ZAPA.HCl) and Nα-benzoyl-L-arginine-p-nitroanilide hydrochloride (L-BAPA.HCl). nih.gov This suggests a relatively high k_cat for substrates with this particular tripeptide sequence. For example, the k_cat for the tryptic hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide at pH 8.2 was 0.081 s⁻¹. nih.gov

The catalytic efficiency, represented by the ratio k_cat/K_m, is a measure of how efficiently an enzyme converts a substrate into a product. It takes into account both the affinity of the enzyme for the substrate (K_m) and the rate at which it processes the substrate (k_cat). A higher k_cat/K_m value signifies a more efficient enzyme.

The introduction of hydrophobic amino acid residues at the P4 position of trypsin substrates has been shown to significantly enhance the substrate specificity (k_cat/K_m). nih.gov While this compound has a benzyloxycarbonyl group at the N-terminus, the principle of favorable hydrophobic interactions likely contributes to its efficiency as a trypsin substrate. The favorable effect of a phenylalanine residue at the P3 position also contributes to a higher catalytic efficiency. nih.gov

The following table presents kinetic parameters for the hydrolysis of various trypsin substrates, providing a comparative context for this compound.

SubstrateEnzymeK_m (mM)k_cat (s⁻¹)k_cat/K_m (mM⁻¹s⁻¹)Reference
Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilideBovine Trypsin0.01560.0815.19 nih.gov
N-α-benzoyl-DL-arginine-p-nitroanilide (BAPNA)Immobilized Trypsin0.12-- nih.gov
N-α-benzyloxycarbonyl-L-lysine-p-nitroanilideTrypsin0.394-463 (µs⁻¹) researchgate.net

Note: The k_cat/K_m for N-α-benzyloxycarbonyl-L-lysine-p-nitroanilide is presented in different units in the source material.

Influence of Reaction Conditions on Enzymatic Activity

The catalytic activity of proteases is highly dependent on the reaction conditions, primarily pH and temperature.

Enzymes exhibit optimal activity within a specific pH range, and their stability is also pH-dependent. For trypsin, the optimal pH for the hydrolysis of various substrates is generally in the alkaline range, typically between 7 and 9. sigmaaldrich.comsigmaaldrich.com More specifically, studies have reported pH optima of 8.0, 8.5-8.7, and 9.0 for trypsin activity with different substrates. scirp.orgresearchgate.netresearchgate.net The activity of trypsin decreases significantly at acidic pH values. researchgate.net The pH profile of trypsin is influenced by the ionization states of key amino acid residues in its active site, such as histidine-57 and aspartate-189. researchgate.net

The stability of trypsin is also pH-dependent. Solutions of trypsin in 1 mM HCl (pH 3) are stable for an extended period when stored at -20°C. sigmaaldrich.com However, at neutral or alkaline pH, the enzyme is more susceptible to autolysis, a process that can be retarded by the presence of calcium ions. sigmaaldrich.com

Temperature significantly affects the rate of enzymatic reactions. The optimal temperature for trypsin activity is generally reported to be between 40°C and 60°C. scirp.orgresearchgate.net Some studies have shown an optimal initial activity for trypsin at temperatures between 47°C and 57°C. nih.gov However, at higher temperatures, the enzyme's stability decreases due to thermal denaturation. For example, one study found that about 40% of trypsin activity remained after a 30-minute incubation at 50°C. researchgate.net

The thermostability of trypsin can be enhanced by the presence of calcium ions. nih.gov The addition of 10 mM calcium chloride has been shown to shift the optimal temperature for initial trypsin activity to 67°C. nih.gov This stabilizing effect is crucial for maintaining enzyme activity during prolonged incubations at elevated temperatures.

Methodological Applications in Biochemical Assays

Development and Optimization of Spectrophotometric Assays for Protease Activity

The foundational application of Cbz-DL-Phe-DL-Val-DL-Arg-pNA.HCl lies in the development of simple and robust spectrophotometric assays for measuring the activity of specific proteases. The principle of this assay is based on the enzymatic hydrolysis of the peptide bond between the arginine residue and the pNA group. This cleavage releases the chromophore p-nitroaniline, which results in a measurable increase in absorbance at a specific wavelength, typically between 405 and 410 nm. nih.gov

The rate of pNA release is directly proportional to the enzymatic activity under defined conditions. The development and optimization of these assays involve the systematic variation of several parameters to achieve maximal sensitivity and specificity. Key factors that are typically optimized include:

pH: The optimal pH for enzymatic activity is highly dependent on the specific protease being studied. For instance, serine proteases like trypsin often exhibit optimal activity in slightly alkaline conditions (pH 7.5-8.5), while some cysteine proteases such as papain function best in neutral or slightly acidic environments.

Temperature: Enzyme kinetics are sensitive to temperature changes. Assays are generally performed at a constant temperature, often 37°C, to mimic physiological conditions and ensure reproducible results. nih.gov

Buffer Composition: The choice of buffer and the presence of specific ions can influence enzyme stability and activity. Buffers such as Tris-HCl or HEPES are commonly used.

Substrate Concentration: To determine the kinetic parameters of the enzyme, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), the assay is performed with varying concentrations of the substrate.

A closely related substrate, N-Bz-Phe-Val-Arg-pNA, HCl (S-2160), has been extensively characterized and its kinetic parameters with various proteases provide a valuable reference for the utility of such substrates.

Interactive Table: Kinetic Parameters of N-Bz-Phe-Val-Arg-pNA, HCl (S-2160) with Various Serine Proteases

Enzyme Km (µM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹)
Human α-Thrombin 61 93 1.5 x 10⁶
Bovine Trypsin 210 110 5.2 x 10⁵
Human Plasmin 430 30 7.0 x 10⁴

Data adapted from a study on the specificity of serine proteases for peptide chromogenic substrates. nih.gov

Utility in High-Throughput Screening Platforms for Protease Detection and Quantification

The straightforward nature of the spectrophotometric assay using this compound makes it highly amenable to high-throughput screening (HTS) platforms. HTS allows for the rapid testing of large libraries of chemical compounds to identify potential protease inhibitors or activators. The assay can be readily adapted to a microplate format (e.g., 96-well or 384-well plates), enabling the simultaneous analysis of numerous samples.

In a typical HTS setup for protease inhibitors, the enzyme, substrate, and a test compound are incubated together in the wells of a microplate. The absorbance is then measured over time using a microplate reader. A decrease in the rate of pNA release compared to a control without the inhibitor indicates that the test compound is inhibiting the protease's activity.

While direct HTS studies explicitly naming this compound are not prevalent in the reviewed literature, the principles of using similar chromogenic substrates are well-established for screening inhibitors of various proteases, including those targeted by this substrate such as thrombin and trypsin. The ease of automation and the direct colorimetric readout make this class of substrates a cost-effective and efficient choice for primary screening campaigns.

Integration with Other Analytical Techniques for Mechanistic Studies

While spectrophotometric assays using this compound provide valuable information on enzyme activity and inhibition, a deeper understanding of the underlying molecular mechanisms often requires the integration of these assays with other analytical techniques.

One powerful combination is the coupling of protease assays with mass spectrometry (MS) . This approach allows for the direct identification and quantification of the cleavage products, providing unambiguous confirmation of the cleavage site within the substrate. In mechanistic studies of inhibitors, MS can help to distinguish between different modes of inhibition (e.g., competitive, non-competitive, or uncompetitive) by analyzing the enzyme-substrate and enzyme-inhibitor complexes. For instance, a study on the development of a high-throughput screening assay for a parasitic protease utilized both a fluorogenic substrate-based assay for initial screening and RapidFire Mass Spectrometry for hit validation and mechanistic follow-up. trinity.edu This dual approach leverages the speed of the primary assay and the detailed molecular information provided by MS.

Furthermore, integrating data from chromogenic substrate assays with techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy can provide atomic-level insights into how the substrate or an inhibitor binds to the active site of the protease. This information is invaluable for structure-based drug design and for understanding the molecular basis of enzyme specificity.

Structure Activity Relationships and Rational Substrate Design Principles

Correlation Between Peptide Sequence and Protease Binding Affinity (P1, P2, P3 Interactions)

The specificity of a protease is largely determined by its active site, which contains subsites that bind to the amino acid residues of the substrate. researchgate.net The nomenclature established by Schechter and Berger is used to describe these interactions, where the substrate residues are labeled P1, P2, P3, etc., moving N-terminally from the scissile bond. expasy.orgpeakproteins.com In the substrate Cbz-DL-Phe-DL-Val-DL-Arg-pNA.HCl, the P1, P2, and P3 positions are occupied by Arginine, Valine, and Phenylalanine, respectively.

P1 Position (Arginine): The P1 residue is the primary determinant of specificity for many serine proteases. researchgate.net The presence of a basic amino acid like Arginine at the P1 position makes this substrate a target for trypsin-like proteases. expasy.org These enzymes have a deep, negatively charged S1 pocket (often containing an aspartate residue) that accommodates and forms an ionic bond with the positively charged side chain of Arginine or Lysine (B10760008). researchgate.net Thrombin, for instance, preferentially cleaves after Arginine at the P1 site. expasy.org

P3 Position (Phenylalanine): The P3 residue interacts with the S3 subsite of the protease. A large hydrophobic residue such as Phenylalanine at this position is often preferred by proteases like thrombin and chymotrypsin, contributing to enhanced binding affinity. expasy.orgnih.gov The hydrophobic interactions between the P3 residue and the S3 pocket help to properly orient the substrate for catalysis.

The combination of these residues creates a sequence that is recognized with varying degrees of specificity by different proteases, as summarized in the table below.

Substrate PositionAmino AcidInteracting SubsitePreferred Protease CharacteristicsExample Proteases
P1 ArginineS1Deep, anionic pocketTrypsin, Thrombin researchgate.netexpasy.org
P2 ValineS2Often accommodates small, hydrophobic residuesThrombin expasy.org
P3 PhenylalanineS3Prefers large, hydrophobic residuesThrombin, Chymotrypsin expasy.orgnih.gov

Impact of N-Terminal Carbobenzyloxy (Cbz) Group on Substrate Specificity and Reactivity

The N-terminal carbobenzyloxy (Cbz) group is not merely a protecting group; it significantly influences the substrate's interaction with proteases. organic-chemistry.orgnih.gov Its primary functions in this context are to prevent unwanted side reactions at the N-terminus and to enhance the substrate's affinity for the enzyme's active site.

Significance of the p-Nitroanilide Chromogenic Leaving Group in Reaction Monitoring

The utility of this compound as an experimental tool is largely due to the p-nitroanilide (pNA) group. sigmaaldrich.com P-nitroanilides of amino acids and peptides are widely used as chromogenic substrates to measure the activity of proteolytic enzymes. nih.gov The principle of the assay is straightforward: the amide bond between the C-terminal arginine (the P1 residue) and the pNA group is the target for enzymatic hydrolysis. oup.com

In its peptide-bound form, pNA is colorless. oup.com However, upon enzymatic cleavage, free p-nitroaniline is released into the solution. This free pNA is a yellow chromophore with a maximum absorbance at a specific wavelength (typically around 405 nm), which is distinct from the absorbance of the intact substrate. nih.govoup.com By monitoring the increase in absorbance at this wavelength over time using a spectrophotometer, one can directly quantify the rate of the enzymatic reaction. americanpeptidesociety.org This allows for the continuous and convenient determination of key enzyme kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). jackwestin.comlibretexts.org

CompoundStateColorAbsorbance Maximum
Cbz-DL-Phe-DL-Val-DL-Arg-pNA Intact SubstrateColorless~316 nm oup.com
p-Nitroaniline (pNA) Released ProductYellow~381-405 nm nih.govoup.com

Stereoisomeric Effects of DL-Amino Acids on Enzyme Recognition and Hydrolysis Rates

The inclusion of DL-amino acids introduces significant stereochemical complexity. Proteases are chiral macromolecules and exhibit a high degree of stereospecificity, almost exclusively recognizing and cleaving peptide bonds between L-amino acids. mdpi.comacs.org The presence of D-amino acids in the peptide chain has profound effects on enzyme recognition and the rate of hydrolysis.

The substrate this compound is a mixture of multiple diastereomers because each of the three amino acids is a racemic (DL) mixture. For a tripeptide with three chiral centers, there are 2³ = 8 possible stereoisomers (e.g., LLL, DDL, LDL, etc.).

Enzyme Recognition: A typical protease evolved to act on L-peptides will have an active site geometry that is complementary only to the L-configuration of the amino acid side chains. The presence of a D-amino acid at any position (P1, P2, or P3) will likely cause steric hindrance and disrupt the precise alignment required for efficient binding and catalysis. researchgate.netnih.gov For instance, a D-Arginine at the P1 position would not fit correctly into the S1 pocket of trypsin, drastically reducing or completely abolishing cleavage.

Comparative Studies with Alternative Chromogenic and Fluorogenic Protease Substrates

Performance Comparison with Other Arylamide Substrates (e.g., Bz-DL-Arg-pNA, Tos-Gly-Pro-Arg-pNA)

The performance of Cbz-DL-Phe-DL-Val-DL-Arg-pNA.HCl can be benchmarked against other common p-nitroanilide (pNA) based substrates. These chromogenic substrates all rely on the enzymatic cleavage of the bond between the peptide sequence and the pNA moiety, which releases the yellow chromophore, detectable by spectrophotometry at approximately 405 nm. echelon-inc.com The primary differences in their performance arise from the peptide sequence, which dictates enzyme specificity and the kinetics of hydrolysis.

Bz-DL-Arg-pNA (specifically, the L-enantiomer, BAPNA) is a relatively simple and widely used substrate for trypsin and trypsin-like enzymes. nih.govnih.gov Its single arginine residue at the P1 position makes it a general substrate for enzymes that cleave after basic amino acids.

Tos-Gly-Pro-Arg-pNA, also known as Chromozym TH, is a well-established and highly specific substrate for thrombin. nih.govnih.gov The tripeptide sequence Gly-Pro-Arg is designed to mimic the cleavage site of fibrinogen by thrombin. Studies have demonstrated its high sensitivity for thrombin, with kinetic analyses for human α-thrombin yielding a Michaelis constant (Kₘ) of 4.18 µM and a catalytic rate constant (kcat) of 127 s⁻¹. nih.gov In comparative studies, Chromozym TH has been shown to have a substantially greater sensitivity to thrombin than substrates like N-Bz-Phe-Val-Arg-pNA. nih.gov

This compound, with its tripeptide sequence Phe-Val-Arg, is also a substrate for thrombin. The presence of a phenylalanine at the P3 position and valine at P2 influences its interaction with the active site of various proteases. While direct side-by-side kinetic data with the specific DL,DL,DL-form is limited in readily available literature, studies on the closely related N-Bz-Phe-Val-Arg-pNA show it is sensitive to thrombin, as well as to plasmin and trypsin to varying degrees. nih.gov The carbobenzoxy (Cbz or Z) group on the N-terminus of the peptide, similar to the tosyl (Tos) group, is a bulky protecting group that can influence substrate binding and specificity.

The table below summarizes key characteristics and kinetic data for these comparative arylamide substrates.

Substrate NameCommon Target Enzyme(s)Kₘ (µM)kcat (s⁻¹)Enzyme Source
Tos-Gly-Pro-Arg-pNA Thrombin4.18127Human α-thrombin
Bz-DL-Arg-pNA Trypsin, Trypsin-like enzymesData not consistently reported for direct comparisonData not consistently reported for direct comparisonBovine Trypsin
N-Bz-Phe-Val-Arg-pNA Thrombin, Trypsin, PlasminQualitatively lower sensitivity to thrombin than Tos-Gly-Pro-Arg-pNAQualitatively lower sensitivity to thrombin than Tos-Gly-Pro-Arg-pNAHuman α-thrombin

Interactive Data Table: Users can sort the table by clicking on the headers.

Assessment of Sensitivity and Selectivity Relative to Fluorogenic Substrates

A significant leap in assay sensitivity can be achieved by moving from chromogenic to fluorogenic substrates. Fluorogenic substrates typically replace the p-nitroaniline group with a fluorophore, such as 7-amido-4-methylcoumarin (AMC) or rhodamine. Upon enzymatic cleavage, the fluorophore is released from a quenched state, resulting in a measurable increase in fluorescence.

The primary advantage of fluorogenic assays is their enhanced sensitivity. Studies directly comparing pNA-based assays with those using fluorogenic reporters have demonstrated a significant increase in detection capability. For instance, a fluorescence-based assay for thrombin activity was reported to be nearly 100-fold more sensitive than a comparable colorimetric method using a pNA substrate. nih.gov This allows for the detection of lower enzyme concentrations and the use of smaller sample volumes, which is particularly advantageous when dealing with precious or low-abundance samples.

A study on a calcium-dependent endopeptidase utilized the fluorogenic substrate Cbz-Arg-Ser-Lys-Arg-AMC and noted that the fluorogenic assay was more quantitative, sensitive, and rapid than previously used methods, which included chromogenic assays. nih.gov The apparent Kₘ for this fluorogenic substrate was 55 µM, and the assay could reliably measure hydrolysis rates in the low picomole per minute range. nih.gov

While fluorogenic substrates offer superior sensitivity, the selectivity is still primarily dictated by the peptide sequence. Therefore, a peptide sequence that is not highly selective on a pNA backbone will likely exhibit similar cross-reactivity on a fluorogenic backbone. However, the increased sensitivity can sometimes exacerbate issues with minor, non-specific cleavage, which might be below the detection limit of a less sensitive chromogenic assay.

FeatureChromogenic Substrates (e.g., this compound)Fluorogenic Substrates (e.g., Peptide-AMC)
Detection Method Absorbance (Colorimetry)Fluorescence
Relative Sensitivity LowerHigher (often by 1-2 orders of magnitude) nih.gov
Detection Limit Higher (micromolar range)Lower (nanomolar to picomolar range)
Instrumentation SpectrophotometerFluorometer / Plate Reader with fluorescence capability
Interference Sample color or turbidityCompound autofluorescence, light scattering

Interactive Data Table: Users can sort the table by clicking on the headers.

Advantages and Limitations in Specific Research Contexts

The choice between this compound and alternative substrates depends heavily on the specific application.

Advantages of this compound and other arylamide substrates:

Cost-Effectiveness and Accessibility: Chromogenic substrates are generally less expensive to synthesize and purchase than their fluorogenic counterparts, making them a practical choice for routine assays, methods development, and educational purposes.

Simplicity of Detection: The colorimetric readout is straightforward and requires a standard spectrophotometer or microplate reader, equipment that is widely available in most research laboratories. sigmaaldrich.com

Robustness: The colorimetric signal is generally stable, and the assays can be less susceptible to certain types of interference, such as autofluorescence from test compounds, which can be a significant issue in fluorogenic assays.

Limitations of this compound and other arylamide substrates:

Lower Sensitivity: As discussed, the sensitivity of chromogenic assays is significantly lower than that of fluorogenic assays. nih.govnih.gov This makes them unsuitable for detecting very low levels of protease activity or for use in highly miniaturized assay formats where sample volumes are minimal.

Potential for Interference: The assay can be affected by colored or turbid components in the sample matrix, which can absorb light at the same wavelength as p-nitroaniline, leading to inaccurate results. illinois.edu

Limited Dynamic Range: The linear range of absorbance is often narrower than the dynamic range of fluorescence detection, which can limit the window for kinetic measurements.

High-Throughput Screening (HTS) Challenges: While amenable to automation, the lower sensitivity can be a drawback in HTS, where the goal is often to identify subtle inhibitors or activators from large compound libraries. The potential for false positives and negatives due to compound color necessitates careful data normalization and hit validation strategies. nih.gov

Indirect Biological Relevance: Like all small synthetic substrates, they may not perfectly reflect the enzyme's activity towards its large, natural protein substrate. Structural defects in the enzyme that are distant from the active site may not be detected. nih.gov

Future Directions and Advanced Research Avenues

Development of Novel Peptide Substrate Analogs for Enhanced Specificity

The quest for a deeper understanding of protease function has led to the development of novel peptide substrate analogs to improve specificity. While synthetic substrates are valuable for detecting low enzyme concentrations, they can sometimes be less selective than their natural counterparts. chromogenicsubstrates.com This lack of absolute selectivity can, however, be managed by carefully selecting experimental conditions such as buffer type, pH, and the addition of inhibitors. chromogenicsubstrates.com

The design of new substrates is crucial, as defining a protease's substrate specificity provides the foundation for creating selective substrates and potent inhibitors. nih.gov The architecture of a protease's active site is the primary factor determining its specificity, as it recognizes the amino acid sequence flanking the cleavage site. nih.gov The amino acid residues around the cleavage site are key to this recognition. nih.gov For instance, serine proteases like trypsin favor positively-charged amino acids such as lysine (B10760008) and arginine at the P1 position. rsc.org

Researchers are actively working on creating new and improved substrates. One approach involves the development of fluorogenic peptide substrate libraries, which allow for the rapid profiling of a protease's specificity by testing a wide range of substrates in a single experiment. nih.gov Another innovative method is the use of cellular libraries of peptide substrates (CLiPS), where fluorescent reporter substrates are displayed on the surface of E. coli. pnas.org This technique enables the generation and screening of vast substrate libraries to identify the optimal sequence for a given protease. pnas.org The insights gained from these approaches can then be used to bioengineer and apply protease inhibitors with altered specificity. mdpi.com

ApproachDescriptionKey Advantage
Fluorogenic Substrate LibrariesUse of peptide substrates that release a fluorescent signal upon cleavage. nih.govEnables rapid and continuous monitoring of proteolytic activity against complex mixtures of substrates. nih.gov
Cellular Libraries of Peptide Substrates (CLiPS)Displaying fluorescent reporter substrates on the surface of E. coli for quantitative kinetic screening. pnas.orgAllows for the generation of self-renewing substrate libraries of arbitrary amino acid composition and length. pnas.org
Mass Spectrometry-Based ProfilingUtilizes a diverse library of peptides to identify cleavage sites and determine substrate specificity through LC-MS/MS sequencing. nih.govProvides prime and non-prime site information for a wide range of peptidases. nih.gov

Exploration of Cbz-DL-Phe-DL-Val-DL-Arg-pNA.HCl in Mechanistic Enzymology

Chromogenic substrates, which change color upon reacting with a specific enzyme, are fundamental tools in mechanistic enzymology. ontosight.ai The color change, resulting from the enzyme-mediated cleavage of the substrate and the formation of a colored product, can be measured to determine enzyme activity. ontosight.ai These synthetic substrates are designed to have a selectivity similar to the natural substrate for the target enzyme. dcfinechemicals.com

The use of chromogenic substrates like this compound is well-established for studying enzyme kinetics and screening for enzyme inhibitors. ontosight.ai The intensity of the color change is proportional to the enzyme's proteolytic activity, allowing for precise measurements. dcfinechemicals.com This principle is widely applied in various immunotechniques, including Western blot and ELISA. dcfinechemicals.com

The information gleaned from these assays is invaluable for understanding the complex biological pathways in which proteases are involved. nih.gov Characterizing the substrate specificity of an enzyme is a critical step in dissecting these pathways and for designing selective inhibitors. nih.gov

Potential for High-Resolution Protease Profiling in Complex Biological Mixtures

The ability to profile protease activity in complex biological mixtures is crucial for understanding their roles in health and disease. nih.gov Proteases are involved in a vast array of physiological processes, and their dysregulation is implicated in numerous diseases. stanford.edu Therefore, methods that allow for the dynamic measurement of protease activity in these complex systems are of great interest. stanford.edu

Substrate-based probes, which generate a signal upon cleavage, are a direct way to monitor protease activity. stanford.edu The amount of signal produced reflects the level of protease activity. stanford.edu To achieve high-resolution profiling, researchers are developing methods that can rapidly and generally assess protease substrate specificity. nih.gov

Q & A

Q. What are the validated methods for synthesizing Cbz-DL-Phe-DL-Val-DL-Arg-pNA.HCl, and how can purity be confirmed?

Synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protection strategies. Critical steps include:

  • Coupling : Use HOBt/DIC activation for amino acid residues to minimize racemization.
  • Cleavage : TFA-based cocktails (e.g., TFA:thioanisole:EDT:H₂O, 90:5:3:2) to remove protecting groups and release the peptide from the resin.
  • Purification : Reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) to isolate the product.
  • Characterization : Confirm purity via LC-MS (electrospray ionization) and ¹H/¹³C NMR. Compare retention times and spectral data with reference standards .

Q. How should this compound be stored to ensure stability in long-term studies?

  • Lyophilized form : Store at -20°C in airtight, light-protected vials with desiccants.
  • Solution phase : Prepare fresh solutions in anhydrous DMSO or assay-specific buffers (e.g., Tris-HCl, pH 8.0) to avoid hydrolysis. Avoid freeze-thaw cycles for reconstituted solutions .

Q. What are the standard protocols for using this compound in protease activity assays?

  • Substrate preparation : Dissolve in DMSO (10 mM stock) and dilute in assay buffer to a final concentration of 0.1–1.0 mM.
  • Kinetic assays : Monitor p-nitroaniline (pNA) release at 405 nm using a microplate reader. Calculate initial velocities under pseudo-first-order conditions (enzyme concentration ≤ 10% of substrate).
  • Controls : Include substrate-free and enzyme-inhibited (e.g., PMSF for serine proteases) replicates to validate specificity .

Advanced Research Questions

Q. How can researchers optimize experimental design to resolve conflicting kinetic parameters (e.g., Km, kcat) across studies?

  • Variable standardization : Control buffer composition (e.g., ionic strength, divalent cations), temperature (±0.5°C), and enzyme source (recombinant vs. native).
  • Data normalization : Express activity relative to a reference enzyme (e.g., trypsin) to account for batch-to-batch variability.
  • Statistical validation : Use bootstrapping or Monte Carlo simulations to assess parameter confidence intervals. Discrepancies >20% warrant re-evaluation of assay conditions .

Q. What methodological approaches address low signal-to-noise ratios in high-throughput screens using this substrate?

  • Fluorogenic alternatives : Validate results with a complementary fluorogenic substrate (e.g., AMC derivatives) to rule out interference from assay components.
  • Quenching optimization : Adjust pH or add inhibitors (e.g., EDTA for metalloproteases) to terminate reactions precisely.
  • Data correction : Apply background subtraction using parallel wells containing irreversible enzyme inhibitors .

Q. How can contradictory hydrolysis rates in different buffer systems be systematically analyzed?

  • Buffer screening : Test Tris-HCl, HEPES, and phosphate buffers across pH 6.0–9.0 to identify pH-dependent activity shifts.
  • Ionic strength effects : Measure kcat/Km under varying NaCl concentrations (0–150 mM) to assess electrostatic interactions.
  • Machine learning : Train models on existing kinetic datasets to predict optimal buffer conditions for novel enzymes .

Methodological Best Practices

  • Reproducibility : Document all synthesis and assay parameters using FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Share raw spectra and kinetic traces in supplementary materials .
  • Contradiction analysis : Apply root-cause analysis (e.g., Ishikawa diagrams) to trace data discrepancies to specific variables (e.g., enzyme lot, substrate degradation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.